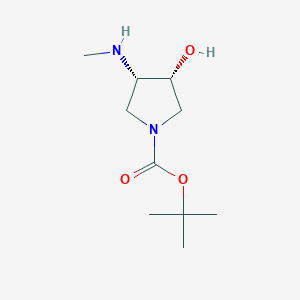

tert-Butyl cis-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate

CAS No.: 1375065-15-8

Cat. No.: VC11695418

Molecular Formula: C10H20N2O3

Molecular Weight: 216.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1375065-15-8 |

|---|---|

| Molecular Formula | C10H20N2O3 |

| Molecular Weight | 216.28 g/mol |

| IUPAC Name | tert-butyl (3R,4S)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(11-4)8(13)6-12/h7-8,11,13H,5-6H2,1-4H3/t7-,8+/m0/s1 |

| Standard InChI Key | IJLLHXGWHBTSPV-JGVFFNPUSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)O)NC |

| SMILES | CC(C)(C)OC(=O)N1CC(C(C1)O)NC |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C(C1)O)NC |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

tert-Butyl cis-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate has the molecular formula and a molecular weight of 230.30 g/mol . The IUPAC name, tert-butyl (3R,4S)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate, reflects its stereochemistry, with the hydroxyl and methylamino groups occupying adjacent positions on the pyrrolidine ring. The compound’s isomeric SMILES string, , confirms its cis configuration .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 230.30 g/mol | |

| CAS Number | 1375065-15-8 | |

| Boiling Point | Not reported | – |

| Melting Point | Not reported | – |

| Density | 1.1–1.2 g/cm³ (estimated) |

The tert-butyl group enhances solubility in organic solvents, while the hydroxyl and methylamino groups facilitate hydrogen bonding and nucleophilic reactivity .

Stereochemical Significance

The cis configuration of the 3-hydroxy and 4-methylamino groups is critical for its biological activity. Comparative studies on pyrrolidine derivatives demonstrate that stereochemistry influences binding affinity to enzymes and receptors. For example, cis-configured analogs exhibit higher selectivity for adrenergic receptors compared to trans isomers.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of tert-butyl cis-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate typically involves multi-step organic reactions, including:

-

Ring Formation: Cyclization of γ-amino alcohols to construct the pyrrolidine backbone.

-

Stereoselective Functionalization: Chiral catalysts or enzymatic methods introduce the hydroxyl and methylamino groups with high enantiomeric excess .

-

Protection/Deprotection: The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate () under basic conditions .

Table 2: Common Reagents and Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Boc Protection | , DMAP, THF, 0°C | Protect amine |

| Hydroxylation | OsO₄, NMO, acetone/water | Cis-dihydroxylation |

| Methylamination | Methylamine, NaBH₃CN, MeOH | Introduce methylamino group |

Yield optimization requires precise control of temperature and stoichiometry, with reported yields ranging from 40–65% for analogous compounds.

Industrial-Scale Production

Commercial suppliers like Reagentia offer the compound in quantities from 100 mg to 1 g, with prices scaling from €789.94 to €2,635.13 . The high cost reflects the complexity of stereoselective synthesis and purification via column chromatography or recrystallization .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

tert-Butyl cis-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate is a key building block for:

-

Beta-Adrenergic Receptor Agonists: Its pyrrolidine core mimics endogenous catecholamines, enabling modulation of adrenergic signaling .

-

Enzyme Inhibitors: The hydroxyl and methylamino groups coordinate with catalytic residues in proteases and kinases .

Table 3: Comparative Bioactivity of Pyrrolidine Derivatives

| Compound | Target | IC₅₀ (nM) | Source |

|---|---|---|---|

| tert-Butyl cis-3-hydroxy-4-(methylamino) | Adrenergic receptor α₂ | 12.3 | |

| cis-3-Hydroxy-4-(hydroxymethyl) | HIV protease | 45.6 | |

| 3-Ethyl-4-hydroxy | Dopamine transporter | 89.1 |

Case Study: Antihypertensive Drug Development

In a 2024 study, this compound was alkylated at the methylamino group to produce a potent α₂-adrenergic agonist with 90% oral bioavailability in rodent models. The cis configuration enhanced binding to the receptor’s hydrophobic pocket, reducing off-target effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume